4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is an organic compound that belongs to the class of nitrophenyl ethers These compounds are characterized by the presence of a nitrobenzene moiety that carries an ether group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with pyrimidin-2-ylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or THF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-(4-Amino-phenoxy)-pyrimidin-2-ylamine.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential antiviral and antibacterial agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound has similar structural features and is used in antitubercular research.
4-(2-Nitrophenoxy)benzamide: Another structurally related compound with potential antiviral properties.
Uniqueness
4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine is unique due to its specific combination of a nitrophenyl ether and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-nitrophenoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJNMSWNXYOZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.